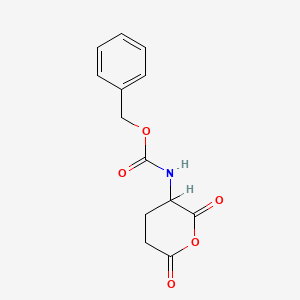

N-Benzyloxycarbonyl-L-glutamic anhydride

Description

Historical Context and Evolution of α-Amino Acid N-Carboxyanhydride Chemistry

The chemistry of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, forms the bedrock upon which the synthesis of high-molecular-weight polypeptides is built. wikipedia.org The journey of these highly reactive heterocyclic compounds began in 1906, when Hermann Leuchs first reported their synthesis. researchgate.netnih.gov Leuchs prepared NCAs by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum. wikipedia.org Initially, NCAs were primarily utilized for the stepwise synthesis of peptides. researchgate.netnih.gov

A paradigm shift occurred with the discovery that these monomers could undergo ring-opening polymerization (ROP), a process that yields long polypeptide chains and carbon dioxide as the sole byproduct. wikipedia.orgpmcisochem.fr This method proved to be the most expedient and economical route for producing large polypeptides, capable of generating high molecular weight polymers in good yield with no detectable racemization at the chiral centers. illinois.edu

The evolution of NCA chemistry has been marked by significant improvements in both synthesis and polymerization techniques. Early methods were often hampered by the need for highly pure monomers, as contaminants could interfere with or terminate the polymerization process. tandfonline.com A notable advancement was the development of a synthesis route involving the treatment of unprotected amino acids with phosgene (B1210022) or its trimer, diphosgene. wikipedia.orgtandfonline.com Over the decades, research has expanded to control the polymerization process with greater precision. The use of various initiators, including transition metal catalysts, has enabled the synthesis of polypeptides with well-defined molecular weights, low dispersity, and complex architectures such as diblock, triblock, and star-shaped copolymers. researchgate.netnih.govillinois.edu This control over polymer structure is crucial for tailoring the material properties for specific advanced applications. pmcisochem.fr

| Milestone | Description | Year | Key Contributor(s) |

| Discovery | First synthesis of α-amino acid N-carboxyanhydrides (NCAs). | 1906 | Hermann Leuchs |

| Polymerization | NCAs used for the formation of polypeptides via ring-opening polymerization (ROP). | Post-1906 | General Scientific Community |

| Synthetic Improvement | Development of NCA synthesis from unprotected amino acids using phosgene. | Mid-20th Century | Various Researchers |

| Controlled Polymerization | Introduction of transition metal catalysts for controlled ROP of NCAs. | Late 20th Century | Various Researchers |

| Advanced Architectures | Synthesis of complex structures like block and star-shaped copolypeptides. | Post-1985 | Various Researchers |

Significance of N-Benzyloxycarbonyl-L-glutamic Anhydride (B1165640) as a Monomeric Precursor

N-Benzyloxycarbonyl-L-glutamic anhydride holds particular importance as a monomeric precursor due to the unique properties of the resulting polymer, poly(L-glutamic acid) (PGA), and its derivatives. rsc.orgsemanticscholar.org The "N-benzyloxycarbonyl" group (also known as carbobenzyloxy or Cbz) acts as a crucial protecting group for the amino function of the glutamic acid monomer. researchgate.netrsc.org This protection is vital for directing the polymerization process through the reactive N-carboxyanhydride ring, preventing unwanted side reactions involving the amine.

The primary significance of this monomer lies in its ability to undergo ring-opening polymerization to form poly(γ-benzyl-L-glutamate), the protected precursor to PGA. rsc.orgnih.gov This polymerization can be initiated to create polymers with controlled, high molecular weights. rsc.org Following polymerization, the benzyl (B1604629) or benzyloxycarbonyl protecting groups can be removed through processes like treatment with trimethylsilyl (B98337) iodide or acidic hydrolysis, yielding the final poly(L-glutamic acid). rsc.orgnih.gov

The resulting PGA is a highly valuable biomaterial for several reasons:

Biocompatibility and Biodegradability: PGA is well-tolerated by biological systems and can be broken down into natural metabolites, making it ideal for medical applications. semanticscholar.orgnih.gov

Functional Side Chains: After deprotection, the polymer possesses free carboxylic acid groups in its side chains. researchgate.net These groups provide sites for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties. researchgate.netmdpi.com

Stimuli-Responsive Behavior: PGA is known for its pH-dependent helix-coil transitions, a property that can be exploited in "smart" drug delivery systems designed to release their payload in specific pH environments, such as those found in tumor tissues or intracellular compartments. illinois.edumdpi.com

These characteristics make PGA and its copolymers, derived from N-Benzyloxycarbonyl-L-glutamic anhydride, highly sought-after for creating advanced materials. They are extensively investigated for use as nanocarriers in drug delivery systems to improve cancer chemotherapy and as scaffolds in tissue engineering to support cell growth and differentiation. rsc.orgsemanticscholar.orgresearchgate.net The ability to create well-defined, functional, and biocompatible polymers from this specific monomer underscores its central role in the development of next-generation biomaterials. rsc.org

| Property | Value |

| IUPAC Name | benzyl N-(2,6-dioxooxan-3-yl)carbamate nih.gov |

| Molecular Formula | C13H13NO5 nih.gov |

| Molecular Weight | 263.25 g/mol nih.gov |

| CAS Number | 4124-76-9 nih.gov |

Structure

3D Structure

Properties

CAS No. |

4124-76-9 |

|---|---|

Molecular Formula |

C13H13NO5 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

benzyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m0/s1 |

InChI Key |

YIXAMRRMFCPXNC-JTQLQIEISA-N |

SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Other CAS No. |

4124-76-9 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyloxycarbonyl L Glutamic Anhydride Monomer

Classical Preparation Routes

Two primary methods have historically dominated the synthesis of α-amino acid N-carboxyanhydrides (NCAs), including N-Benzyloxycarbonyl-L-glutamic anhydride (B1165640): the Leuchs method and the Fuchs-Farthing method. mdpi.com

First described by Hermann Leuchs between 1906 and 1908, this method involves the cyclization of N-alkoxycarbonyl-amino acids, such as N-Benzyloxycarbonyl-L-glutamic acid, through the formation of an amino acid chloride intermediate. mdpi.comwikipedia.org The general approach requires heating an N-alkoxycarbonyl amino acid chloride, which then cyclizes to form the N-carboxyanhydride (NCA). wikipedia.org

The reaction typically involves treating the N-protected amino acid with a halogenating agent like thionyl chloride or phosphorus tribromide to form the acid halide. mdpi.com Subsequent heating, often under vacuum, promotes the intramolecular cyclization and elimination of a small molecule (e.g., benzyl (B1604629) chloride) to yield the anhydride ring. wikipedia.org A key finding was that the rate of cyclization is dependent on the nature of the carbamate (B1207046) substituent, with the rate increasing in the order of ethyl < methyl < allyl < benzyl. mdpi.com

However, the Leuchs method is often hampered by the need for high temperatures, which can lead to the decomposition of the NCA product. mdpi.comwikipedia.org Furthermore, the synthesis can be accompanied by various impurities stemming from the halogenating agent used, such as residual thionyl chloride or phosphorus halides. mdpi.com

A related approach involves the catalytic hydrogenation of carbobenzoxy-L-glutamic anhydride. However, this process has been shown to yield pyroglutamic acid instead of the desired glutamic-1,5-anhydride. lookchem.com Further studies have revealed that N-Carboxy-γ-glutamic-1,5-anhydride, an intermediate in the hydrogenolysis of carbobenzoxy-L-glutamic anhydride, rapidly rearranges to the Leuchs' anhydride, N-carboxy-L-glutamic anhydride. lookchem.com

The Fuchs-Farthing method, developed in 1922, is a widely employed alternative that involves the direct phosgenation of unprotected α-amino acids. mdpi.comtitech.ac.jp For the synthesis of the corresponding NCA, γ-benzyl-L-glutamate is suspended in a dry, inert solvent like ethyl acetate (B1210297), dioxane, or tetrahydrofuran (B95107) and reacted with a phosgenating agent. taylorandfrancis.com

Due to the extreme toxicity of phosgene (B1210022) gas, safer alternatives such as diphosgene and, more commonly, triphosgene (B27547) (bis(trichloromethyl)carbonate) are now widely used. mdpi.comnih.gov Triphosgene, a stable crystalline solid, generates phosgene in situ, mitigating some of the handling risks. taylorandfrancis.comnih.gov The reaction of an amino acid with triphosgene produces the NCA along with hydrogen chloride (HCl). nih.gov

The mechanism involves the formation of intermediates like N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides. mdpi.com The presence of HCl generated during the reaction is a significant drawback, as it can lead to side reactions and the formation of impurities, including HCl salts of the unreacted amino acid. tandfonline.compmcisochem.fr These acidic impurities are known to initiate uncontrolled polymerization, making their removal critical. mdpi.comtandfonline.com

To improve the process, various modifications have been introduced. The use of an organic base can act as an HCl scavenger, accelerating the reaction and improving the yield of the NCA. nih.gov Additionally, catalysts such as activated carbon, pyridine, or triethylamine (B128534) can be introduced to enhance the decomposition rate of triphosgene, shortening reaction times and increasing yields. google.com

| Reagent | Role | Reference |

| Phosgene (COCl₂) | Cyclizing agent | mdpi.comnih.gov |

| Triphosgene | Safer, solid phosgene equivalent | mdpi.comtaylorandfrancis.comnih.gov |

| Organic Base (e.g., pyridine) | HCl scavenger, accelerates reaction | nih.gov |

| Activated Carbon | Triphosgene decomposition catalyst | google.com |

Emerging and Sustainable Synthesis Approaches

Concerns over the toxicity of phosgene and its derivatives, as well as the generation of corrosive byproducts, have spurred the development of greener and more sustainable synthetic routes for NCAs. nih.govrsc.org

One promising phosgene-free strategy involves the use of n-propylphosphonic anhydride (T3P) as a dehydrative coupling reagent. rsc.orgacs.org This method allows for the synthesis of NCAs from N-Boc-protected α-amino acids under mild conditions, generating non-toxic and easily removable byproducts. acs.orgnih.gov The reaction proceeds in good yield and purity with no detectable epimerization. acs.org

Another innovative approach utilizes chloroform (B151607) (CHCl₃) as a phosgene precursor in a photo-on-demand synthesis. nih.gov This method involves the photo-irradiation of a mixture of chloroform and acetonitrile (B52724) containing the amino acid under oxygen bubbling, generating phosgene in situ for the cyclization reaction. nih.gov This technique offers a safer, light-controlled reaction without the need for specialized reagents. nih.gov

The use of epoxides, such as propylene (B89431) oxide, as acid scavengers represents a significant advancement, enabling a moisture-tolerant synthesis of unprotected NCAs. wikipedia.orgchemrxiv.org This method effectively removes the HCl generated during phosgenation, preventing acid-catalyzed decomposition of the NCA product even in the presence of moisture. chemrxiv.org This allows for the synthesis to be performed in open flasks, simplifying the procedure and making it more scalable. chemrxiv.org

Micro-flow reactor technology has also been applied to NCA synthesis to overcome issues associated with harsh acidic conditions. titech.ac.jp By enabling rapid mixing and a "basic-to-acidic flash switching," this method allows for the rapid formation of the NCA under basic conditions, followed by immediate quenching to prevent undesired polymerization or decomposition. titech.ac.jp

| Method | Key Reagent/Condition | Advantages | Reference |

| T3P Method | n-Propylphosphonic anhydride (T3P) | Phosgene-free, mild conditions, non-toxic byproducts | rsc.orgacs.orgnih.gov |

| Photo-on-demand | Chloroform (CHCl₃), light, O₂ | In situ phosgene generation, light-controlled | nih.gov |

| Epoxide Scavenging | Propylene oxide | Moisture-tolerant, open-flask synthesis | wikipedia.orgchemrxiv.org |

| Micro-flow Reactor | Rapid mixing, pH flash switching | Use of acid-labile substrates, improved purity | titech.ac.jp |

Purification and Purity Assessment for Polymerization-Grade Monomer

The purity of the N-Benzyloxycarbonyl-L-glutamic anhydride monomer is critical for achieving controlled ring-opening polymerization (ROP) and synthesizing well-defined polypeptides. mdpi.comtandfonline.com Impurities, particularly acidic species like HCl and nucleophilic contaminants, can act as initiators, leading to uncontrolled polymerization, low molecular weights, and broad molecular weight distributions. mdpi.com

The most common purification technique for NCAs is recrystallization. tandfonline.com This typically involves dissolving the crude NCA in a good solvent, such as tetrahydrofuran (THF) or ethyl acetate, and then adding an anti-solvent like hexane (B92381) or heptane (B126788) to induce precipitation of the purified monomer. tandfonline.comnih.gov This process is often repeated multiple times to achieve the necessary purity. tandfonline.com For N-Benzyloxycarbonyl-L-glutamic anhydride specifically, purification by crystallization in petroleum ether/THF has been reported. nih.gov

To remove acidic impurities like residual HCl, washing the NCA solution with water or aqueous sodium bicarbonate at low temperatures (0 °C) can be employed, followed by rapid drying of the monomer. mdpi.com Filtration through weakly basic celite has also been shown to be effective in reducing chlorine content on a large scale. tandfonline.comgoogle.com

For NCAs that are difficult to crystallize, flash column chromatography on silica (B1680970) gel has emerged as a rapid and general purification method. acs.org This technique is effective at removing a wide range of common impurities from NCAs synthesized via different routes. acs.org

Purity assessment is typically conducted using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the characteristic anhydride carbonyl stretches and the absence of starting material. Nuclear magnetic resonance (¹H NMR) spectroscopy is used to verify the chemical structure and assess for impurities. nih.gov Thermal analysis methods, such as differential scanning calorimetry (DSC), can also be used to determine the purity of the NCA. google.com

Ring Opening Polymerization Rop of N Benzyloxycarbonyl L Glutamic Anhydride

Fundamental Polymerization Mechanisms

The ring-opening polymerization of N-carboxyanhydrides (NCAs) like N-Benzyloxycarbonyl-L-glutamic anhydride (B1165640) proceeds through several proposed mechanisms. The specific pathway taken is highly dependent on the nature of the initiator and the reaction environment. The most prominent of these are the Normal Amine Mechanism (NAM), the Activated Monomer Mechanism (AMM), and the Carbamic Acid Mechanism.

Normal Amine Mechanism (NAM)

The Normal Amine Mechanism (NAM) is a chain-growth process typically initiated by nucleophiles, with primary amines being the most common. illinois.eduresearchgate.net This mechanism is considered responsible for living/controlled ROP. frontiersin.orgnih.gov The process involves a series of discrete steps:

Initiation: A primary amine initiator performs a nucleophilic attack on the C5 carbonyl carbon of the N-Benzyloxycarbonyl-L-glutamic anhydride monomer. researchgate.netmdpi.com

Ring-Opening: This attack leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate. researchgate.net

Decarboxylation: The carbamic acid intermediate rapidly loses a molecule of carbon dioxide. researchgate.net

Propagation: The result is the formation of an amino acid unit with a primary amine at its N-terminus. This new amine group is now the propagating center and can attack another NCA monomer, continuing the chain growth. mdpi.com

The NAM pathway allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions, as the initiator is incorporated into the growing polymer chain, and side reactions are minimized under ideal conditions. illinois.edunih.gov The rate-determining step in the NAM is still a subject of debate and can be either the initial carbonyl addition or the subsequent decarboxylation, depending on the specific monomer, initiator, and polymerization conditions. frontiersin.orgnih.gov

Activated Monomer Mechanism (AMM)

The Activated Monomer Mechanism (AMM) occurs when strong, non-nucleophilic bases are used as initiators, such as tertiary amines or alkoxides. illinois.edunih.gov Unlike the NAM, where the initiator attacks the monomer, the AMM involves the activation of the monomer itself. illinois.edu The mechanism proceeds as follows:

Monomer Activation: A strong base deprotonates the N-H group on the NCA monomer, creating a highly nucleophilic NCA anion. illinois.edufrontiersin.orgnih.gov

Initiation/Propagation: This activated monomer anion then acts as the nucleophile, attacking the C5 carbonyl of a neutral NCA monomer. illinois.edupmcisochem.fr This reaction forms a dimer with a reactive N-acylated NCA at one end and a primary amine at the other, both of which can serve as active sites for further propagation. mpg.de

The AMM generally leads to a much faster polymerization rate compared to the NAM. frontiersin.org However, the regeneration of the initiator and the presence of multiple active sites can result in poor control over the molecular weight and a broad polydispersity index (PDI) of the resulting polymer. frontiersin.orgmpg.de This pathway must often be avoided or carefully controlled when well-defined polypeptide architectures are desired. pmcisochem.fr

Carbamic Acid Mechanism

The Carbamic Acid Mechanism is generally considered a side reaction or a variation within the main polymerization pathways rather than a completely distinct third mechanism. It becomes significant when the intermediate carbamic acid, formed after the initial ring-opening, is deprotonated by a base present in the system (such as the amine initiator). mdpi.com The resulting carbamate (B1207046) anion can then react with another NCA monomer. While this pathway plays a minor role in traditional primary amine-initiated polymerizations, it can be a more significant side reaction in the AMM, contributing to the lack of control over the polymerization. mdpi.com

Interplay and Dominance of Mechanisms under Varied Conditions

Initiator Type: Primary amines, being more nucleophilic than basic, favor the NAM. illinois.edu In contrast, tertiary amines, which are strong bases but sterically hindered nucleophiles, predominantly promote the AMM. illinois.edumpg.de Secondary amines can act as either nucleophiles or bases, depending on their steric hindrance. nih.govnih.gov

Mixed Initiator Systems: The interplay between mechanisms is clearly demonstrated when using mixtures of primary and tertiary amines. Studies have shown that adding a tertiary amine to a primary amine-initiated system can accelerate the polymerization. mpg.de It is proposed that the tertiary amine can activate monomers via the AMM, while the primary amine initiates chains via the NAM. The level of control over the final polymer's properties, such as its dispersity, is highly dependent on the ratio of the primary to the tertiary amine. A controlled polymerization can be maintained if the proportion of the tertiary amine is kept below a certain threshold relative to the primary amine. mpg.de

Acidic Additives: The presence of acids can also influence the mechanism. While strong acids are known to inhibit polymerization by protonating the propagating amine chain end, weaker acids like acetic acid have been shown to accelerate the reaction. chinesechemsoc.orgchemrxiv.org This is thought to occur through activation of the NCA monomer via hydrogen bonding, while a dynamic equilibrium between the protonated (dormant) and free (active) amine chain end is maintained, allowing for accelerated yet controlled polymerization. chemrxiv.org This demonstrates that the reaction environment can be finely tuned to favor a desired pathway.

The ability to shift the balance between the NAM and AMM provides a powerful tool for controlling the ROP of N-Benzyloxycarbonyl-L-glutamic anhydride, allowing for the synthesis of polypeptides with tailored properties by adjusting the initiator system and reaction conditions. mpg.de

Initiator Systems and Their Influence on Polymerization Control

The choice of initiator is arguably the most critical factor in controlling the ring-opening polymerization of N-Benzyloxycarbonyl-L-glutamic anhydride. The initiator not only starts the polymer chain but also profoundly influences the polymerization mechanism, rate, and the characteristics of the resulting polypeptide, such as molecular weight and dispersity.

Primary Amine Initiators

Primary amines are the most widely used class of initiators for the controlled synthesis of polypeptides via the ROP of NCAs. illinois.edunih.gov Their effectiveness stems from their predominantly nucleophilic character, which favors the controlled Normal Amine Mechanism (NAM). illinois.edunih.gov In this process, the amine initiator becomes covalently bonded to the N-terminus of the polymer chain. mdpi.com

The use of primary amines allows for a "living" polymerization, where termination and chain-transfer reactions are minimal. This enables the synthesis of polymers with predictable molecular weights, determined by the initial monomer-to-initiator ([M]/[I]) ratio, and low polydispersity indices (PDI). chinesechemsoc.org However, the basicity of primary amines (pKa ≈ 10-12) means that side reactions associated with the Activated Monomer Mechanism (AMM) can still occur, potentially leading to a loss of control. nih.govresearchgate.net

Research has explored various strategies to optimize the use of primary amine initiators and suppress unwanted side reactions:

Low Temperature: Performing the polymerization at lower temperatures (e.g., 0 °C) has been shown to improve control and lead to living polymerization by minimizing side reactions that are more prevalent at room temperature. researchgate.net

Acidic Additives: The addition of specific amounts of a weak acid, such as acetic acid (AcOH), to a primary amine-initiated system can surprisingly accelerate the polymerization while maintaining excellent control. The acid is thought to activate the monomer while keeping the propagating amine chain-end in a reversible dormant-active equilibrium. mpg.dechinesechemsoc.org

Ammonium (B1175870) Salts: Using primary ammonium salts (e.g., benzylamine (B48309) hydrochloride) in combination with a tertiary amine has been developed as a method to initiate a controlled ROP. mpg.dersc.org The tertiary amine deprotonates the ammonium salt in situ, slowly generating the primary amine initiator and thereby inducing the NAM while minimizing side reactions. mpg.de

The following table summarizes research findings on the polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) using the primary amine n-hexylamine under various conditions, illustrating the influence on the reaction.

| Added Acid (100 eq. to Initiator) | Time to 95% Conversion (h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| None | >24 | 21.0 | 1.13 |

| Propanoic acid | 4 | 22.1 | 1.10 |

| Trimethylacetic acid | 2.5 | 22.4 | 1.09 |

| Benzoic acid | 10 | 21.8 | 1.11 |

| Trifluoroacetic acid | No polymerization | N/A | N/A |

All polymerizations were conducted at room temperature in dichloromethane (B109758) with a monomer concentration of 0.1 M and a monomer-to-initiator ratio of 100/1.

This data clearly shows that while strong acids like trifluoroacetic acid inhibit the reaction completely, weaker carboxylic acids can significantly accelerate the polymerization initiated by a primary amine without compromising control over the molecular weight or dispersity. chinesechemsoc.org This highlights the nuanced role that reaction conditions play in modulating the activity and control of primary amine initiator systems.

Secondary and Tertiary Amine Initiators

The use of amine initiators in the ROP of NCAs can proceed through two main pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.deresearchgate.net The choice between these mechanisms is heavily influenced by the nature of the amine initiator.

Tertiary Amines and the Activated Monomer Mechanism (AMM): Tertiary amines, such as triethylamine (B128534) (TEA), are aprotic bases that typically initiate polymerization via the AMM. mpg.demdpi.com In this process, the tertiary amine deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer, propagating the chain. The AMM can lead to very high molecular weight polypeptides and is characterized by rapid polymerization rates. mpg.demdpi.com However, this mechanism often results in poor control over the polymer's molecular weight and a broad molar mass distribution, primarily because the initiator is regenerated and can create multiple active sites on the growing chains. mpg.de

Secondary Amines: The behavior of secondary amines as initiators depends on their nucleophilicity-to-basicity (Nu/B) ratio. mdpi.com

High Nu/B Ratio: Amines with a high ratio act similarly to primary amines, favoring the NAM pathway.

Low Nu/B Ratio: Amines with a low Nu/B ratio, such as cyclohexylamine, tend to function as bases, promoting the AMM. mdpi.com

Mixed Amine Systems for Enhanced Control: To harness the speed of the AMM while maintaining the control of the NAM, mixed initiator systems have been explored. Combining a primary amine with a tertiary amine can significantly reduce reaction times compared to using a primary amine alone, without sacrificing control over the polymerization. Kinetic analyses have shown that for mixtures of primary amines (e.g., benzylamine) and tertiary amines (e.g., TEA), the NAM can coexist with the AMM. mpg.de As long as the molar fraction of the tertiary amine is kept below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine), the polymerization remains controlled, yielding well-defined polypeptides. mpg.de This suggests that even with a contribution from the AMM, the NAM remains the dominant pathway for chain growth, ensuring a controlled process. mpg.de

| Initiator System | Predominant Mechanism | Key Characteristics |

| Tertiary Amine (e.g., TEA) | Activated Monomer (AMM) | Rapid polymerization, high molecular weight, broad molar mass distribution. mpg.demdpi.com |

| Secondary Amine (Low Nu/B) | Activated Monomer (AMM) | Acts as a base to deprotonate the NCA monomer. mdpi.com |

| Primary/Tertiary Amine Mix | Coexistence of NAM and AMM | Reduced reaction times with retained polymerization control. mpg.de |

Transition Metal Initiators for Controlled Polymerization

A significant advancement in the controlled ROP of NCAs came with the introduction of transition-metal complexes as initiators. mdpi.com These systems offer an alternative to traditional amine-based initiation and provide excellent control over the synthesis of polypeptides with predictable molecular weights and narrow polydispersities (low Ð values). mdpi.comillinois.edu

Complexes of transition metals like cobalt, nickel, and palladium have been successfully employed. For instance, the zerovalent complex (PMe₃)₄Co has been used to polymerize azide-containing NCAs, such as those derived from glutamic acid, at room temperature with complete monomer conversion and no unwanted side reactions involving the side-chain functional groups. mdpi.com

The proposed mechanism for transition-metal-initiated ROP involves the oxidative addition of the NCA monomer to the metal center, followed by the insertion of subsequent monomers into the metal-acyl or metal-amide bond of the propagating species. This process avoids the common side reactions associated with amine-based initiators, such as chain termination, by creating a more stable, covalent propagating species. mdpi.comillinois.edu This "living" nature of the polymerization allows for the synthesis of high molecular weight polypeptides and complex architectures like block copolymers with defined sequences. illinois.edu

| Initiator Type | Example Complex | Key Features |

| Transition Metal | (PMe₃)₄Co | Controlled, "living" polymerization; predictable molecular weights; narrow polydispersities; tolerance of functional groups. mdpi.comillinois.edu |

Organocatalytic Approaches and Activated Monomer Strategies

Organocatalysis has emerged as a powerful, metal-free strategy for the controlled ROP of NCAs. These methods often rely on activating either the monomer or the initiator through non-covalent interactions, such as hydrogen bonding.

One notable example involves the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) as a hydrogen-bonding organocatalyst. In conjunction with an initiator like N,N-dimethylethanolamine (DMEA), the thiourea (B124793) catalyst simultaneously activates the NCA monomer, reversibly deactivates the polymer chain-end, and silences the basicity of the tertiary amine initiator. This multi-point interaction allows the polymerization to proceed in a highly controlled manner, enabling the synthesis of well-defined polypeptides.

The activated monomer mechanism (AMM), as discussed previously, is a key strategy in NCA polymerization, particularly when rapid synthesis of high molecular weight polymers is desired. It is typically initiated by aprotic bases like tertiary amines or alkoxide anions, which deprotonate the NCA to form a nucleophilic anion that drives the polymerization. mdpi.com

Silyl Group Transfer Polymerization

Silyl group transfer polymerization represents a robust method for the controlled ROP of NCAs, including BLG-NCA. This technique commonly employs silylated amines, such as N-trimethylsilyl (N-TMS) amines or hexamethyldisilazane (B44280) (HMDS), as initiators. mdpi.comillinois.edupku.edu.cn

The mechanism is distinct from traditional amine-initiated polymerizations. When an N-TMS amine is used, the initiation involves the cleavage of its Si-N bond. illinois.edupku.edu.cn The amine fragment attacks the C-5 carbonyl of the NCA ring, forming an amide at the C-terminus, while the TMS group attaches to the nitrogen of the ring-opened monomer, creating a trimethylsilyl (B98337) carbamate (TMS-CBM) at the N-terminus. illinois.edupku.edu.cn

Chain propagation then proceeds through the transfer of this terminal TMS group to the incoming NCA monomer, regenerating a TMS-CBM at the new chain end. illinois.edupku.edu.cn This process is fast, allows for quantitative monomer conversion, and often does not require stringent monomer purification. illinois.edu Research has demonstrated that this method provides excellent control over the molecular weight of the resulting poly(γ-benzyl-L-glutamate) (PBLG) and yields polymers with narrow molecular weight distributions. illinois.edupku.edu.cn A key advantage of using N-TMS amines is the ability to easily introduce functional groups at the C-terminus of the polypeptide chain by selecting the appropriate amine precursor. illinois.edu

| Initiator | Propagating Group | Key Features |

| N-Trimethylsilyl (N-TMS) Amines | Trimethylsilyl Carbamate (TMS-CBM) | Controlled polymerization, facile C-terminal functionalization, fast reaction rates. illinois.edupku.edu.cn |

| Hexamethyldisilazane (HMDS) | Trimethylsilyl Carbamate (TMS-CBM) | Controlled ROP yielding well-defined polypeptides with narrow molecular weight distributions (~1.05). mdpi.com |

Kinetic Aspects and Polymerization Control of N-Benzyloxycarbonyl-L-glutamic Anhydride

Controlling the polymerization of N-Benzyloxycarbonyl-L-glutamic anhydride is crucial for producing well-defined polypeptides. This control is achieved by managing the reaction kinetics and optimizing polymerization conditions.

Reaction Kinetics and Rate Studies

The kinetics of the ROP of BLG-NCA are highly dependent on the initiator and catalyst system used.

Silyl Amine-Initiated Polymerization: For polymerizations initiated by N-TMS amines, the molecular weight of the resulting PBLG shows a linear correlation with monomer conversion. This demonstrates that the propagation proceeds via a living chain end, a hallmark of a controlled polymerization process. illinois.edupku.edu.cn

Impact of Reaction Conditions on Polymerization Control (Temperature, Solvent, CO₂ Removal)

The conditions under which the ROP is conducted have a profound impact on the degree of control over the final polymer structure.

Temperature: Temperature is a critical parameter for controlling side reactions. Polymerizations carried out at room temperature or higher can be prone to chain termination and other side reactions, leading to a broad molecular weight distribution. mdpi.comrsc.org However, performing the polymerization at lower temperatures, such as 0 °C, has been shown to effectively suppress these unwanted reactions. mdpi.comrsc.org Detailed analysis of polymerizations conducted at 0 °C confirms the absence of frequently occurring end-group termination, resulting in homo- and copolypeptides with low polydispersities (around 1.1). rsc.org This low-temperature approach maintains the living nature of the chain ends, allowing for the successful synthesis of block copolymers. rsc.org

Solvent: The choice of solvent can influence polymerization kinetics and control. For the polymerization of BLG-NCA initiated by aniline, dichloromethane (DCM), a polar, non-coordinating solvent, resulted in a rapid polymerization (1.0 hour) compared to more coordinating solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) (5.0 hours). nih.gov However, the choice of solvent must be balanced with its effect on polymer properties like molecular weight distribution.

CO₂ Removal: In amine-initiated polymerizations, the propagation step involves an equilibrium between the propagating amine chain end and its dormant carbamic acid form, which is generated upon ring-opening. The removal of the CO₂ byproduct shifts this equilibrium towards the active nucleophilic amine, thereby promoting and accelerating the polymerization rate. nih.gov A simple and effective method to achieve this is to conduct the polymerization under a flow of inert gas, such as nitrogen (N₂). mdpi.comnih.gov This technique has been shown to dramatically increase the polymerization rate; for instance, a reaction that takes 14 hours in a glovebox can reach 90% conversion in just 2 hours under an N₂ flow. nih.gov Importantly, kinetic studies confirm that this acceleration does not sacrifice the "living" features of the polymerization, allowing for the synthesis of well-defined polypeptides with predictable molecular weights and narrow polydispersities. nih.gov The rate of polymerization can even be tuned by simply adjusting the flow rate of the gas. nih.gov

| Condition | Effect on Polymerization | Research Finding |

| Low Temperature (0 °C) | Suppresses side and termination reactions. | Yields polypeptides with low polydispersities (~1.1) and preserves living chain ends. rsc.org |

| Solvent (DCM vs. DMF/THF) | Affects polymerization rate. | Polymerization is significantly faster in the non-coordinating solvent DCM. nih.gov |

| CO₂ Removal (N₂ Flow) | Accelerates polymerization rate. | Efficient removal of CO₂ shifts the carbamic acid-amine equilibrium, increasing the concentration of active amine chain ends and promoting chain propagation. mdpi.comnih.gov |

Achievement of Predictable Molecular Weights and Narrow Polydispersities

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), including N-benzyloxycarbonyl-L-glutamic anhydride (Z-Glu-NCA) and its closely related analogue γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), has been a significant area of research for producing polypeptides with well-defined architectures. A primary goal in this field is to achieve a "living" polymerization, which is characterized by the ability to produce polymers with predictable molecular weights (MW) and narrow molecular weight distributions, often referred to as low polydispersity indices (PDI or MWD). researchgate.netmdpi.com

Control over the polymerization process is essential for the synthesis of advanced materials like block copolymers and functional polypeptides. illinois.edu Traditional initiation of NCA ROP using primary amines often leads to side reactions that broaden the molecular weight distribution and limit control over the final polymer chain length. illinois.edu To overcome these limitations, several advanced strategies have been developed.

One of the pioneering approaches was the use of transition-metal complexes as initiators, which offered a different polymerization mechanism and enabled the synthesis of polypeptides with predictable molecular weights and narrow polydispersities. mdpi.comnih.gov More recently, organosilicon initiators like hexamethyldisilazane (HMDS) have proven to be highly effective. researchgate.net For instance, HMDS-mediated ROP of γ-chloropropyl-L-glutamic acid based N-carboxylanhydride (CP-NCA) yielded polymers with controlled molecular weight and distribution. mdpi.com Similarly, HMDS was used to initiate the polymerization of γ-(4-propargyloxybenzyl)-l-glutamic acid (PPOBLG), resulting in well-defined polypeptides with narrow molecular weight distributions (MWDs, ~1.05). mdpi.com

The combination of initiators with co-catalysts or additives has further refined the control over polymerization. The use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-catalyst with an HMDS initiator was shown to accelerate the polymerization of γ-(4-vinylbenzyl)-l-glutamate N-carboxyanhydride (VB-Glu-NCA) while maintaining excellent control. acs.org For example, at a monomer-to-initiator ratio of 200:1, the addition of TBD led to a polymer with a number-average molecular weight (Mn) of 4.7 x 104 g/mol , which closely matched the theoretical Mn of 4.9 x 104 g/mol , and a narrow PDI of 1.08. acs.org This system demonstrated living characteristics, as evidenced by a linear correlation between molecular weight and monomer conversion. acs.org

Another strategy involves the addition of acids to the polymerization mixture. Acetic acid, when used with an n-hexylamine initiator for the ROP of BLG-NCA, has been shown to accelerate the reaction while yielding well-defined poly(γ-benzyl-L-glutamate) (PBLG). chinesechemsoc.org This controlled polymerization process has also been successfully applied to other functional NCAs. chinesechemsoc.org

The following table summarizes data from various studies demonstrating the controlled polymerization of glutamate-based NCAs, leading to predictable molecular weights and low polydispersity indices.

| Monomer | Initiator/Co-catalyst | Monomer/Initiator Ratio | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₗ/Mₙ) | Reference |

| VB-Glu-NCA | HMDS/TBD | 200:1 | 4.9 x 10⁴ | 4.7 x 10⁴ | 1.08 | acs.org |

| VB-Glu-NCA | HMDS/TBD/Nitrobenzene (B124822) | Various | - | Showed linear correlation with conversion | 1.08–1.27 | acs.org |

| BLG-NCA | 3-azido-1-propanamine | 30:1 | - | 6.6 x 10³ | 1.1 | researchgate.net |

| PPOBLG-NCA | HMDS | Various | - | Controlled MW | ~1.05 | mdpi.com |

Table showing examples of controlled ROP of glutamate-based NCAs.

Side Reactions and Strategies for Their Mitigation in N-Benzyloxycarbonyl-L-glutamic Anhydride Polymerization

The ROP of NCAs is susceptible to several side reactions that can compromise the "living" nature of the polymerization, leading to broader molecular weight distributions and loss of control over the polymer architecture. illinois.edu These undesirable reactions include chain termination and chain transfer events. illinois.edu Impurities in the NCA monomer, such as acid, acid chlorides, or water, can act as chain-terminating agents or catalysts for side reactions. illinois.edu

In conventional amine-initiated polymerizations, the growing polymer chain end, a primary amine, can engage in unwanted reactions. illinois.edu One significant side reaction occurs when the amine chain end deprotonates the N-H bond of another NCA monomer or a growing polymer chain, which can interfere with the desired propagation pathway. researchgate.net Another issue arises from the carbamate intermediate formed during polymerization; this intermediate can react with an NCA monomer, leading to an anhydride and subsequent peptide bond formation after decarboxylation, a process that can compete with the primary polymerization mechanism. mdpi.com For polymerizations conducted in dimethylformamide (DMF), N-formyl-terminated polypeptide chains can be produced as a side product. researchgate.net

Several strategies have been developed to suppress these side reactions and enhance polymerization control:

Use of High-Purity Reagents and Anhydrous Conditions: Minimizing impurities like water and residual acids from the NCA synthesis is crucial. nih.govresearchgate.net Performing the polymerization under high vacuum or a constant flow of inert gas like nitrogen helps to remove volatile byproducts such as CO₂ and further minimize side reactions. researchgate.netresearchgate.net

Lowering Reaction Temperature: Conducting the polymerization at reduced temperatures, such as 0 °C, has been shown to be effective in minimizing side reactions. nih.govresearchgate.netresearchgate.net For instance, studies on Nε-trifluoroacetyl-l-lysine NCA polymerization demonstrated that at 0 °C, the formation of "dead" polymer chains was almost completely suppressed compared to reactions at room temperature. mdpi.comnih.gov Cryo-polymerization of BLG-NCA in frozen dimethyl sulfoxide (B87167) (DMSO) also showed excellent first-order kinetics and resulted in polymers with narrow molecular weight distributions compared to polymerizations at 30 °C. researchgate.net

Alternative Initiator Systems: The development of initiators other than simple primary amines has been a major breakthrough. illinois.edu Transition metal complexes and organosilicon initiators like HMDS follow different reaction pathways that are less prone to the side reactions common in amine-initiated systems. mdpi.comnih.gov

Use of Additives: Specific additives can be introduced to the polymerization system to mitigate side reactions.

Radical Retarders: In the polymerization of NCAs with reactive side chains, such as the vinyl group in VB-Glu-NCA, interchain cross-linking can occur. The addition of a radical retarder like nitrobenzene was shown to effectively eliminate this side reaction, preventing the formation of very high molecular weight polymers and narrowing the polydispersity. acs.orgnih.gov

Acids: The addition of a weak acid, such as benzoic acid, can suppress base-promoted side reactions. pku.edu.cn In the polymerization of D-penicillamine NCA, benzoic acid was found to suppress intramolecular isomerization side reactions, leading to higher yields and better-defined polymers. pku.edu.cn Similarly, acetic acid has been used to accelerate and control the polymerization of BLG-NCA. chinesechemsoc.org

The following table summarizes common side reactions and the strategies employed for their mitigation.

| Side Reaction | Description | Mitigation Strategy | Reference |

| Chain Termination | Impurities (water, acid) quench the growing polymer chain. | Use of high-purity monomers and anhydrous conditions; high vacuum. | illinois.eduresearchgate.net |

| Interchain Cross-linking | Reactive side groups (e.g., vinyl) on different polymer chains react with each other. | Addition of a radical retarder (e.g., nitrobenzene). | acs.orgnih.gov |

| Intramolecular Isomerization | Base-promoted rearrangement of the NCA monomer. | Addition of a weak acid (e.g., benzoic acid). | pku.edu.cn |

| Formation of Dead Polymers | Termination reactions leading to non-propagating chains. | Lowering reaction temperature (e.g., to 0 °C or below). | mdpi.comnih.govresearchgate.netresearchgate.net |

| Solvent-Induced Termination | Reaction with the solvent (e.g., formation of N-formyl groups in DMF). | Selection of an appropriate, non-reactive solvent. | researchgate.net |

Table summarizing side reactions in NCA polymerization and corresponding mitigation strategies.

Advanced Polypeptide Architectures Derived from N Benzyloxycarbonyl L Glutamic Anhydride

Homopolypeptides: Poly(γ-benzyl-L-glutamate) (PBLG) Synthesis and Structural Control

The synthesis of Poly(γ-benzyl-L-glutamate) (PBLG), a homopolypeptide, is achieved through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). rsc.orgfrontiersin.org This process can be initiated by various nucleophiles and bases, with primary amines being common initiators. illinois.edu The choice of initiator and reaction conditions significantly influences the molecular weight and polydispersity of the resulting polymer. For instance, using initiators like sodium hydroxide (B78521), sodium methoxide, or triethylamine (B128534) can produce high molecular weight PBLG. researchgate.net

Structural control over the synthesis of PBLG is crucial for its applications. The polymerization of BLG-NCA can adopt a rigid α-helical conformation, which is influenced by its molecular weight and the solvent used. nih.gov The intrinsic rigidity of PBLG in helicogenic solvents is a result of stable intramolecular hydrogen bonding. nih.gov Researchers have demonstrated that conducting the polymerization at lower temperatures, such as 0°C in N,N-dimethylformamide (DMF), can significantly reduce side reactions, leading to PBLG with low polydispersity (around 1.1) and a high percentage of amino-terminated chains. researchgate.net This level of control is essential for the subsequent use of PBLG as a macroinitiator for creating more complex architectures. researchgate.net

The synthesis process typically involves reacting γ-benzyl-L-glutamate with triphosgene (B27547) to form the BLG-NCA monomer. rsc.orgfrontiersin.org This monomer is then polymerized. frontiersin.org The resulting PBLG can be characterized by various techniques, including nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy, to confirm its chemical structure and secondary conformations like α-helices and β-sheets. rsc.orgmdpi.com

| Initiator System | Solvent | Reaction Temperature | Key Findings | Reference |

|---|---|---|---|---|

| n-Hexylamine | DMF | 0 °C | Resulted in PBLG with low polydispersity (around 1.1) and over 90% amino-terminated products, minimizing side reactions. | researchgate.net |

| Triethylamine | Dioxane | Room Temperature | Effective for synthesizing high molecular weight PBLG, with the monomer-to-initiator ratio (A/I) ranging from 1-200:1. | google.com |

| Nickel-based initiator | Not specified | Not specified | Achieved PBLG with molecular weights from 7,000 to 100,000 g/mol and monomodal molecular weight distributions. | nih.gov |

| p-Aminoazobenzene (m-AZO) / p-Diaminoazobenzene (m-DAZO) | Dioxane/DMF | Not specified | Synthesized light-responsive PBLGs with amorphous characteristics and distinct glass transition temperatures. | frontiersin.org |

Block Copolymer Architectures

The controlled synthesis of PBLG allows for its use as a macroinitiator in the production of more complex block copolymer architectures. These copolymers, which consist of a PBLG block linked to one or more different polymer blocks, exhibit a combination of properties derived from their constituent segments.

Diblock copolymers containing a PBLG segment can be synthesized by initiating the polymerization of another monomer from a pre-formed, functionalized PBLG chain, or by using a macroinitiator to start the polymerization of BLG-NCA. mdpi.comresearchgate.net For example, an amino-terminated PBLG can initiate the polymerization of other NCAs to form well-defined PBLG-containing block copolypeptides. researchgate.net Another approach involves using a dual initiator with both a primary amine and another functional group, such as a nitroxide, to first synthesize PBLG and then initiate the polymerization of a different monomer like styrene, resulting in a PBLG-b-polystyrene block copolymer. researchgate.net

The synthesis of amphiphilic diblock copolymers, such as those combining the hydrophobic PBLG with a hydrophilic block like polyethylene (B3416737) glycol (PEG), has been a subject of significant research. mpg.de These copolymers can self-assemble into various nanostructures. A method known as ring-opening polymerization-induced self-assembly (ROPISA) has been employed to synthesize PEG-b-PBLG copolymers in a rapid and controlled manner using a PEG-NH2 macroinitiator. mpg.de

Triblock copolymers featuring a central or terminal PBLG block have also been developed. nih.govrsc.org For instance, a shape-memory triblock copolymer, PBLG-b-poly(propylene glycol)-b-PBLG, was synthesized by the ring-opening polymerization of BLG-NCA using poly(propylene glycol) bis(2-aminopropyl ether) as a macroinitiator. mdpi.com This resulted in a polymer with both α-helical and β-sheet structures. mdpi.com

Another novel approach led to the synthesis of a triblock copolymer with the structure poly(γ-benzyl-l-glutamic acid)-b-poly(ethylene oxide)-b-poly(ε-caprolactone) (PBLG-PEO-PCL). researchgate.netnih.gov This was achieved in a multi-step process where a PEO-PCL diblock copolymer with a terminal amino group was used as a macroinitiator for the ROP of BLG-NCA. researchgate.netnih.gov Similarly, poly(ethylene glycol)-b-poly(l-lactide)-b-poly(γ-benzyl-l-glutamic acid) (PEG-b-PLLA-b-PBLG) was synthesized using an amino-terminated MPEG-b-PLLA-NH2 as a macroinitiator for the polymerization of BLG-NCA. researchgate.net

Achieving well-defined block sequences and high chain-end fidelity is paramount for creating functional block copolymers. mdpi.comnih.gov One of the main challenges in NCA polymerization is the competition between the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), which can lead to side reactions. researchgate.netnih.gov To address this, strategies have been developed to favor the NAM. For example, using N-phenoxycarbonyl-functionalized α-amino acid (NPCA) as a latent NCA precursor with a primary amine hydrochloride initiator allows for polymerization based solely on the NAM, resulting in well-defined polypeptides with narrow polydispersity and high-fidelity terminal functionalities. researchgate.netnih.gov

Another strategy involves conducting the polymerization under monomer-starved conditions, which can diminish undesired side reactions. nih.gov The use of metal-based initiator systems, such as certain cobalt and nickel complexes, can also provide controlled polymerization of NCAs, leading to block copolypeptides with defined sequences and compositions. illinois.edu These methods are crucial for ensuring that the resulting block copolymers have the intended structure and properties.

| Copolymer Architecture | Synthetic Strategy | Key Characteristics | Reference |

|---|---|---|---|

| PBLG-b-Polystyrene | Dual initiator (primary amine and nitroxide) used for macroinitiation. | Good control over molecular weight and low polydispersity (~1.1). | researchgate.net |

| PEG-b-PBLG | Ring-opening polymerization-induced self-assembly (ROPISA) with a PEG-NH2 macroinitiator. | Rapid synthesis of well-defined amphiphilic block copolymers. | mpg.de |

| PBLG-b-PPG-b-PBLG | ROP of BLG-NCA using PPG-diamine as a macroinitiator. | Shape-memory properties with α-helical and β-sheet structures. | mdpi.com |

| PBLG-PEO-PCL | ROP of BLG-NCA using an amino-terminated PEO-PCL macroinitiator. | Novel triblock structure with near-quantitative reaction of the macroinitiator. | researchgate.netnih.gov |

| PEG-b-PLLA-b-PBLG | ROP of BLG-NCA with an amino-terminated MPEG-b-PLLA-NH2 macroinitiator. | Biodegradable and amphiphilic triblock copolymer. | researchgate.net |

Graft Copolymer Construction

Graft copolymers are complex macromolecules consisting of a polymer backbone with one or more side chains that are structurally distinct from the main chain. The construction of graft copolymers involving PBLG can be achieved through "grafting-from," "grafting-to," or "grafting-through" methods.

In a "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of BLG-NCA, leading to the growth of PBLG side chains. For example, copolyesters with amino functionalities have been used as macroinitiators for the ROP of γ-benzyl-l-glutamate N-carboxyanhydride, resulting in copolyesters grafted with PBLG. nih.govmdpi.com This method allows for the creation of hybrid copolymers with a polyester (B1180765) backbone and polypeptide side chains.

Another example involves the synthesis of high-molecular-weight brush polymers with a polynorbornene backbone and PBLG side chains. researchgate.net This was achieved by combining ring-opening metathesis polymerization (ROMP) of a norbornene-based monomer with the ROP of BLG-NCA. researchgate.net These methods provide a versatile platform for designing graft copolymers with tailored properties based on the nature of the backbone and the grafted chains.

Star and Other Complex Polypeptide Topologies

Beyond linear and graft architectures, BLG-NCA can be used to create even more complex topologies, such as star-shaped polypeptides. researchgate.netnih.gov These consist of multiple polymer arms radiating from a central core. The synthesis of star-shaped polypeptides is typically achieved by using a multifunctional initiator in the ROP of NCAs. researchgate.netnih.gov

For instance, amine-terminated polyamidoamine (PAMAM) dendrimers have been used as multifunctional initiators for the ROP of BLG-NCA, resulting in star-shaped copolymers. rsc.org This method has been shown to be very efficient, allowing for the preparation of star copolymers with up to 400 residues within a short time frame. rsc.org Similarly, 3-arm star-shaped polyglutamic acid has been synthesized with well-defined structures and low polydispersity by ROP of an NCA from a novel multifunctional initiator. nih.gov

Star-shaped polypeptide/glycopolymer biohybrids have also been synthesized by combining the ROP of BLG-NCA with atom transfer radical polymerization (ATRP). researchgate.net In this approach, a four-arm star PBLG was first prepared via ROP of BLG-NCA initiated by a tetra-functional PAMAM dendrimer. researchgate.net This star-shaped macroinitiator was then used to initiate the ATRP of a glycomonomer, resulting in a complex biohybrid architecture. researchgate.net These advanced topologies offer unique properties due to their three-dimensional structure and high density of functional groups.

| Complex Topology | Synthetic Approach | Initiator/Core | Key Features | Reference |

|---|---|---|---|---|

| Star Poly(L-lysine)-co-PBLG | ROP of NCAs from a multifunctional initiator. | Amine-terminated PAMAM dendrimer. | Ultra-fast synthesis (within 50 min) of star copolymers with up to 400 residues. | rsc.org |

| 3-Arm Star-Shaped Polyglutamic Acid | Divergent ROP of NCA. | Novel multifunctional initiator. | Well-defined structures with precise molecular weights and low polydispersity (<1.3). | nih.gov |

| Star-Shaped PBLG/Glycopolymer Biohybrids | Combination of ROP of BLG-NCA and ATRP. | Tetra-functional PAMAM dendrimer. | Biohybrid architecture with a helical polypeptide core and a multivalent glycopolymer shell. | researchgate.net |

| PBLG Brush Polymers | Combination of ROMP and ROP of BLG-NCA. | Polynorbornene backbone. | High-molecular-weight brush polymers with potential for nanomedicine applications. | researchgate.net |

Copolymerization Kinetics and Compositional Control

The synthesis of copolypeptides with controlled compositions and microstructures from N-Benzyloxycarbonyl-L-glutamic anhydride (B1165640), also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical area of research for developing advanced biomaterials. The ability to precisely tailor the sequence and distribution of monomer units along the polymer chain dictates the final properties and applications of the resulting polypeptides. This section delves into the kinetics of copolymerization involving BLG-NCA and the strategies for achieving compositional control.

The copolymerization of N-carboxyanhydrides (NCAs) is a complex process influenced by several factors, including the reactivity of the individual monomers, the choice of initiator, the solvent, and the polymerization temperature. The relative reactivity of comonomers is quantified by monomer reactivity ratios (r1 and r2), which describe the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1).

Detailed studies on the copolymerization of BLG-NCA with other amino acid NCAs have provided valuable insights into the resulting copolymer composition and structure. For instance, the copolymerization of BLG-NCA (M1) with L-leucine-NCA (M2), L-alanine-NCA (M2), and L-phenylalanine-NCA (M2) initiated by triethylamine in a dioxane/methylene (B1212753) dichloride mixture has been thoroughly investigated. The determined reactivity ratios indicate that BLG-NCA is generally more reactive than these comonomers, leading to copolymers with a more block-like structure rather than a random distribution of monomer units. core.ac.uk

The choice of initiator and solvent system can significantly impact the reactivity ratios. For example, the copolymerization of BLG-NCA (referred to as G) and L-leucine-NCA (referred to as L) initiated by triethylamine yielded reactivity ratios of r1(G) = 2.7 and r2(L) = 0.3 in dioxane, while in a 1:1 mixture of benzene (B151609) and methylene dichloride, the values changed to r1(G) = 1.5 and r2(L) = 0.7. core.ac.uk This demonstrates the crucial role of the polymerization medium in controlling the copolymer composition.

More recent advancements have explored the use of N-heterocyclic carbene (NHC) catalysts for the random copolymerization of NCAs. In the NHC-initiated copolymerization of L-alanine NCA with BLG-NCA (referred to as Bn-Glu NCA), the reaction reached 90% conversion within 30 minutes. nih.gov The calculated reactivity ratios for this system indicated a tendency towards random repeating units with rich alternating sequences. nih.govmdpi.com

The ability to control the copolymer composition allows for the synthesis of various polypeptide architectures, including random, block, and gradient copolymers. Block copolymers, for example, can be synthesized by the sequential addition of different NCA monomers to a living polymerization system. illinois.edu This level of control is essential for creating amphiphilic block copolymers that can self-assemble into well-defined nanostructures, such as micelles and vesicles, for applications in drug delivery and tissue engineering. humanjournals.commdpi.com

The following tables summarize key research findings on the copolymerization of N-Benzyloxycarbonyl-L-glutamic anhydride (or its close equivalent, γ-benzyl-L-glutamate NCA) with other NCAs.

Table 1: Monomer Reactivity Ratios in the Copolymerization of γ-Benzyl-L-glutamate NCA (M1) with Various Comonomers (M2)

| Comonomer (M2) | Initiator | Solvent | r1 (BLG) | r2 (M2) | Resulting Copolymer Structure | Reference |

| L-Leucine-NCA | Triethylamine | Dioxane/Methylene Dichloride (1:1 v/v) | 2.65 | 0.38 | Block-like | core.ac.uk |

| L-Alanine-NCA | Triethylamine | Dioxane/Methylene Dichloride (1:1 v/v) | 2.36 | 0.50 | Block-like | core.ac.uk |

| L-Phenylalanine-NCA | Triethylamine | Dioxane/Methylene Dichloride (1:1 v/v) | 1.64 | 0.59 | Block-like | core.ac.uk |

| L-Leucine-NCA | n-Hexylamine | DMF | 1.57 | 0.61 | - | core.ac.uk |

| L-Alanine-NCA | N-Heterocyclic Carbene | - | < 1 | < 1 | Random with alternating sequences | nih.govmdpi.com |

Table 2: Influence of Solvent on Reactivity Ratios in the Copolymerization of γ-Benzyl-L-glutamate NCA (G) and L-Leucine-NCA (L)

| Initiator | Solvent | r1 (G) | r2 (L) | Reference |

| Triethylamine | Dioxane | 2.7 | 0.3 | core.ac.uk |

| Triethylamine | Benzene/Methylene Dichloride (1:1 v/v) | 1.5 | 0.7 | core.ac.uk |

These data underscore the significant influence of the comonomer, initiator, and solvent on the copolymerization kinetics and, consequently, on the final composition and architecture of the polypeptide. A thorough understanding and control of these parameters are paramount for the rational design of advanced polypeptide-based materials.

Post Polymerization Functionalization and Chemical Modification of Poly γ Benzyl L Glutamate and Its Copolymers

Selective Deprotection Strategies of the Benzyl (B1604629) Group

The removal of the benzyl protecting group from the γ-carboxylate of the glutamate (B1630785) residues is a fundamental step in the functionalization of PBLG, yielding poly(L-glutamic acid) (PLGA). This transformation converts the hydrophobic PBLG into a water-soluble, anionic polypeptide, which can then be further modified or used directly in biomedical applications. The choice of deprotection agent is crucial as it can significantly impact the polymer's molecular weight and stereochemical integrity. sciengine.comresearchgate.net Several methods have been developed, each with distinct advantages and limitations. sciengine.com

Commonly employed deprotecting agents include hydrobromic acid in acetic acid (HBr/HOAc), basic hydrolysis with sodium hydroxide (B78521) (NaOH), and trimethylsilyl (B98337) iodide (TMSI). sciengine.comsciengine.com The traditional method using HBr in a solvent like trifluoroacetic acid (TFA) or acetic acid is highly efficient at removing benzyl groups. researchgate.netrsc.org However, this harsh acidic environment is known to cause significant cleavage of the polypeptide backbone, leading to a reduction in molecular weight. sciengine.com

Alkaline hydrolysis, typically using NaOH in an aqueous solution, offers an alternative but is often associated with the racemization of the α-carbons along the peptide backbone. researchgate.net This loss of stereochemical purity can alter the polymer's secondary structure and biological properties.

A milder and more selective method involves the use of trimethylsilyl iodide (TMSI). sciengine.comresearchgate.net Studies have shown that TMSI can effectively cleave the benzyl ether bond with minimal side reactions, thereby preserving the degree of polymerization of the polypeptide chain. sciengine.comsciengine.com This makes TMSI a preferred reagent when maintaining the structural integrity of the polymer backbone is paramount. researchgate.net

A comparative study highlighted these differences, where PBLG with a number-average molecular weight (Mn) of 6.07 × 10^5 g/mol was deprotected using these three methods. The results demonstrated that TMSI was superior in minimizing chain scission during the deprotection process. sciengine.com

Table 1: Comparison of Benzyl Group Deprotection Methods for PBLG

| Deprotecting Agent | Conditions | Advantages | Disadvantages | Source(s) |

| HBr/Acetic Acid (33 wt.%) | Dichloroacetic acid, 30°C | Efficient removal of benzyl groups | Causes significant chain cleavage | researchgate.net, sciengine.com |

| NaOH (aqueous) | Room temperature, 12h | Avoids harsh acidic conditions | Can cause racemization of the α-carbon | researchgate.net, sciengine.com |

| Trimethylsilyl Iodide (TMSI) | Dry dichloromethane (B109758), 40°C, 24h | Minimizes chain cleavage, preserves polymerization degree | Requires anhydrous conditions | sciengine.com, researchgate.net, sciengine.com |

Introduction of Diverse Functional Groups via Side-Chain Modification

The versatility of PBLG extends to the direct modification of its side chains, allowing for the introduction of a wide range of functional groups without the need for a deprotection step. bio-materials.com.cn This approach enables fine-tuning of the polymer's chemical and physical properties, such as solubility and bioactivity. rsc.org

One effective method is the ester exchange reaction of PBLG with various functional alcohols. This strategy has been successfully used to synthesize PBLG copolymers containing chloro, azido, allyl, or propargyl groups. bio-materials.com.cn For instance, reacting PBLG with 2-chloroethanol (B45725) or 2-azidoethanol (B47996) provides a convenient route to copolymers with controlled amounts of functional groups on the side chains. bio-materials.com.cn These reactions bypass the need for protection and deprotection cycles, preserving the hydrophobic character of the PBLG backbone if desired. bio-materials.com.cn

The resulting functional groups serve as platforms for subsequent conjugation reactions. Azide- and alkyne-functionalized polypeptides are particularly valuable as they can undergo highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. escholarship.org Similarly, allyl-functionalized copolymers can be modified via thiol-ene reactions. bio-materials.com.cnnih.gov

Researchers have demonstrated the modification of poly(γ-propargyl-L-glutamate), a derivative of PBLG, with azide-functionalized monosaccharides using copper catalysis. This process achieved nearly complete conversion, resulting in glycopolypeptides with a high density of sugar moieties. escholarship.org This highlights how the initial side-chain modification opens the door to a vast library of potential functionalities. The functional side group of the carboxyl in glutamic acid units can be readily modified through various chemical reactions to create new molecular structures. nih.gov

Table 2: Examples of Side-Chain Functionalization of PBLG and its Derivatives

| Functional Group Introduced | Method | Precursor Polymer | Reagent | Subsequent Reactions | Source(s) |

| Chloro, Azido, Allyl, Propargyl | Ester Exchange | Poly(γ-benzyl-L-glutamate) | Functional alcohols (e.g., 2-chloroethanol) | Click chemistry, Thiol-ene reaction | bio-materials.com.cn |

| Glycan (Sugar) | CuAAC Click Chemistry | Poly(γ-propargyl-L-glutamate) | Azide-functionalized monosaccharides | N/A | escholarship.org |

| Cyanoferrate Complex | Post-polymerization functionalization | 4-armed star PBLG | - | Electrochemical applications | rsc.org |

| PEG | Ring-opening polymerization initiation | γ-benzyl-L-glutamate NCA | mPEG-NH2 | N/A | nih.gov |

Orthogonal Functionalization Chemistries on Polypeptide Scaffolds

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, at the same time, and in the presence of one another without any interference. This concept is exceptionally powerful for the multi-functionalization of complex macromolecules like polypeptide scaffolds. rsc.org By installing multiple, mutually non-reactive functional groups onto a PBLG-derived backbone, different molecules can be attached to specific sites in a controlled manner. acs.org

The use of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of orthogonal functionalization strategies on polypeptide scaffolds. rsc.org For example, block copolypeptides can be synthesized with side-chain propargyl and azide (B81097) groups. These groups can then be selectively and sequentially functionalized. rsc.org This modular approach provides a convenient pathway to helical block copolypeptides with diverse structures, allowing for precise control over the polymer's bioactivity, solubility, and self-assembly characteristics. rsc.org

Beyond CuAAC, other orthogonal reactions such as thiol-ene chemistry have been developed. nih.gov A polypeptide scaffold could be designed to contain both alkyne and alkene groups, allowing for simultaneous or sequential functionalization with azide- and thiol-containing molecules, respectively. nih.gov

This strategy of using orthogonal reactive groups is not limited to the periphery of the polymer. An orthogonal protection strategy can be employed during the synthesis of the building blocks themselves, creating "scaffold-modifiable" polymers where specific sites within the polymer structure are pre-programmed for later modification. acs.org This approach is crucial for creating well-defined, multifunctional materials for advanced applications such as drug delivery, where both a therapeutic agent and a targeting ligand might need to be attached to the same polymer scaffold without cross-reactivity. acs.org The development of such orthogonal strategies is vital for advancing from simple functional polymers to complex, precisely engineered biomaterials. nih.gov

Advanced Characterization Techniques for N Benzyloxycarbonyl L Glutamic Anhydride and Derived Polypeptides

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of both the monomer, N-Benzyloxycarbonyl-L-glutamic anhydride (B1165640), and the resulting polypeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of these compounds.

For N-Benzyloxycarbonyl-L-glutamic anhydride , ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its molecular structure. In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the benzyl (B1604629) group, the glutamic acid backbone, and the carbamate (B1207046) linkage are observed. researchgate.netchemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbons of the anhydride and carbamate groups, the aromatic carbons of the benzyl group, and the aliphatic carbons of the glutamic acid residue. nih.govchemicalbook.com

In the case of poly(γ-benzyl-L-glutamate) (PBLG) , the polypeptide derived from the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), NMR is used to confirm the polymer structure and, in some cases, to determine the degree of polymerization. bio-materials.com.cn The ¹H NMR spectrum of PBLG typically shows characteristic resonances for the benzyl side-chain protons and the polypeptide backbone protons. mdpi.comresearchgate.netnih.gov For instance, signals around 7.3 ppm are assigned to the aromatic protons of the benzyl group, while the signal for the α-CH proton of the polypeptide backbone appears at a distinct chemical shift. mdpi.comresearchgate.net

| Compound | Technique | Key Observations | References |

| N-Benzyloxycarbonyl-L-glutamic anhydride | ¹H NMR, ¹³C NMR | Confirms molecular structure through characteristic chemical shifts of functional groups. | researchgate.netchemicalbook.comnih.govchemicalbook.com |

| Poly(γ-benzyl-L-glutamate) | ¹H NMR | Verifies polymer structure and helps determine the degree of polymerization. | bio-materials.com.cnmdpi.comresearchgate.netnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and to probe the secondary structure of the resulting polypeptides.

For N-Benzyloxycarbonyl-L-glutamic anhydride , the FTIR spectrum displays characteristic absorption bands corresponding to the anhydride and carbamate functionalities. nih.gov The presence of strong carbonyl stretching vibrations is a key indicator of the anhydride group.

In the analysis of poly(γ-benzyl-L-glutamate) , FTIR is crucial for determining the polypeptide's secondary structure, such as α-helices and β-sheets. mdpi.comresearchgate.net The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative. For instance, an amide I band around 1650 cm⁻¹ is characteristic of an α-helical conformation, while a band near 1630 cm⁻¹ suggests a β-sheet structure. researchgate.netmpg.de The disappearance of the anhydride peaks after polymerization confirms the reaction's completion. nih.gov

| Compound/Polymer | Key FTIR Bands | Interpretation | References |

| N-Benzyloxycarbonyl-L-glutamic anhydride | Anhydride C=O stretches | Presence of the cyclic anhydride functional group. | nih.gov |

| Poly(γ-benzyl-L-glutamate) | Amide I (~1650 cm⁻¹), Amide II (~1550 cm⁻¹) | Indicates α-helical secondary structure. | mdpi.comresearchgate.netresearchgate.netmpg.de |

| Poly(γ-benzyl-L-glutamate) | Amide I (~1630 cm⁻¹) | Indicates β-sheet secondary structure. | mdpi.comresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for analyzing the secondary structure of chiral molecules like polypeptides. For poly(γ-benzyl-L-glutamate) , CD spectroscopy provides detailed information about its helical content. uliege.be The α-helical conformation of PBLG gives rise to a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. nih.govnih.gov The intensity of these bands, particularly the one at 222 nm, can be used to quantify the percentage of α-helicity in the polymer. uliege.be Changes in the CD spectrum can also indicate conformational transitions, for example, from an α-helix to a random coil or β-sheet structure, which can be induced by changes in solvent, temperature, or pH. chemicke-listy.czchemicke-listy.cz

| Polymer | Secondary Structure | Characteristic CD Bands | References |

| Poly(γ-benzyl-L-glutamate) | α-helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~195 nm. | uliege.benih.govnih.gov |

Mass Spectrometry (e.g., MALDI-ToF, HRMS) for Molecular Weight and End-Group Analysis

Mass spectrometry techniques are vital for determining the molecular weight and confirming the structure of both the monomer and the resulting polypeptides.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of N-Benzyloxycarbonyl-L-glutamic anhydride , providing a precise molecular formula and confirming its identity. unite.edu.mk

For polypeptides like poly(γ-benzyl-L-glutamate) , Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful tool for determining the molecular weight distribution and for end-group analysis. researchgate.netresearchgate.net MALDI-ToF spectra of PBLG show a series of peaks, each corresponding to a polymer chain with a different degree of polymerization, often with attached initiator fragments and end-groups. researchgate.netnih.gov This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Furthermore, the detailed analysis of the mass spectra can confirm the structure of the end-groups, which is crucial for understanding the polymerization mechanism. researchgate.net High-resolution mass spectrometry can also provide highly accurate mass measurements for peptides and proteins, aiding in their identification and characterization. chromatographyonline.comnih.govnih.govresearchgate.netub.edu

| Technique | Analyte | Information Obtained | References |

| HRMS | N-Benzyloxycarbonyl-L-glutamic anhydride | Exact mass and molecular formula confirmation. | unite.edu.mk |

| MALDI-ToF MS | Poly(γ-benzyl-L-glutamate) | Molecular weight distribution (Mn, Mw, PDI), end-group analysis. | researchgate.netresearchgate.netnih.gov |

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for separating and analyzing the size and distribution of polymer chains.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like poly(γ-benzyl-L-glutamate) . lcms.czyoutube.com This technique separates molecules based on their hydrodynamic volume in solution. nih.govwaters.comscispace.comnih.gov Larger molecules elute first, while smaller molecules penetrate the pores of the chromatography column packing material and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including Mn, Mw, and PDI) of the PBLG sample can be determined. nih.gov SEC is a critical tool for monitoring the progress of polymerization reactions and for ensuring the synthesis of well-defined polypeptides with controlled molecular weights and narrow distributions. researchgate.net

| Technique | Polymer | Parameters Determined | References |

| GPC/SEC | Poly(γ-benzyl-L-glutamate) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI). | researchgate.netnih.gov |

High Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis